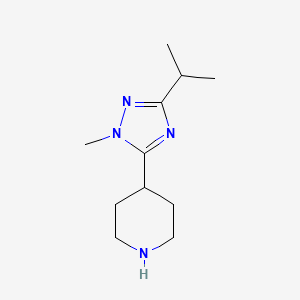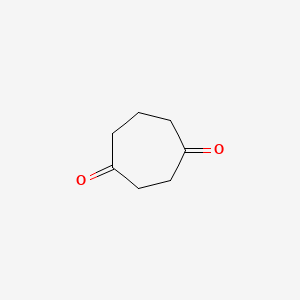![molecular formula C11H12Cl2N4 B13477364 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13477364.png)
3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride typically involves the reaction of 4-amino-1H-pyrazole with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and benzonitrile derivatives, which can have different functional groups depending on the reagents used .
Aplicaciones Científicas De Investigación
3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its activity .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-1-methylpyrazole: Similar in structure but lacks the benzonitrile group.
3-amino-5-methyl-1H-pyrazole: Another pyrazole derivative with different substituents.
1-methyl-1H-pyrazol-4-amine: Shares the pyrazole core but has different functional groups
Uniqueness
3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride is unique due to its combination of the pyrazole ring and benzonitrile group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12Cl2N4 |
|---|---|
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
3-[(4-aminopyrazol-1-yl)methyl]benzonitrile;dihydrochloride |
InChI |
InChI=1S/C11H10N4.2ClH/c12-5-9-2-1-3-10(4-9)7-15-8-11(13)6-14-15;;/h1-4,6,8H,7,13H2;2*1H |
Clave InChI |
AYKGFLFZMVMDNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
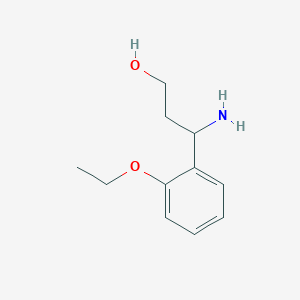
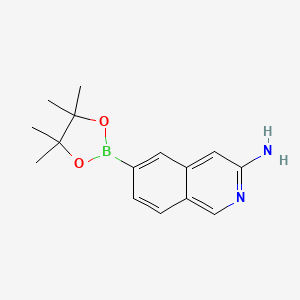
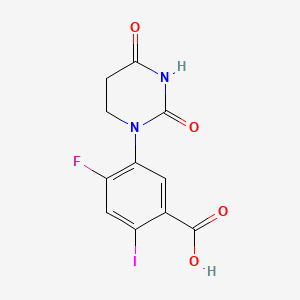
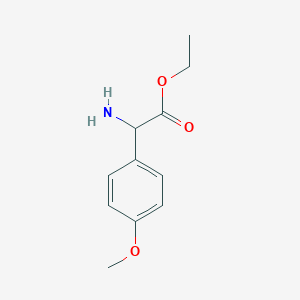
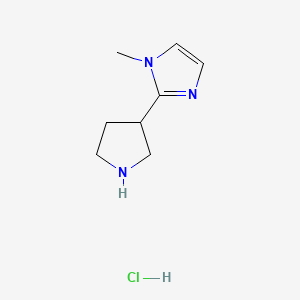
![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
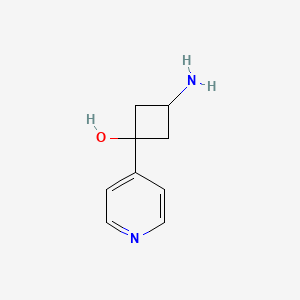
![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)

